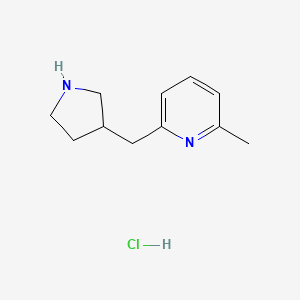

2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride

CAS No.:

Cat. No.: VC17748478

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN2 |

|---|---|

| Molecular Weight | 212.72 g/mol |

| IUPAC Name | 2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2.ClH/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10;/h2-4,10,12H,5-8H2,1H3;1H |

| Standard InChI Key | LBNPXUXMVVKVMI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)CC2CCNC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The compound has the molecular formula C₁₁H₁₇ClN₂ and a molecular weight of 212.72 g/mol. Its IUPAC name is 2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride, reflecting the substitution pattern on the pyridine ring. The hydrochloride salt form enhances solubility in polar solvents such as water and methanol. Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | CC1=NC(=CC=C1)CC2CCNC2.Cl |

| InChI Key | LBNPXUXMVVKVMI-UHFFFAOYSA-N |

| PubChem CID | 86262760 |

The pyridine ring contributes aromaticity and planarity, while the pyrrolidine group introduces a secondary amine, enabling hydrogen bonding and hydrophobic interactions.

Stability and Solubility

The compound is stable under standard laboratory conditions (room temperature, inert atmosphere) but decomposes in the presence of strong oxidizing agents. Its hydrochloride salt form ensures high solubility in polar solvents, though solubility in nonpolar solvents like hexane is limited.

Synthesis and Manufacturing

Optimization Challenges

Key challenges include controlling regioselectivity during acylation and minimizing side reactions during pyrrolidine incorporation. Catalysts such as AlCl₃ improve reaction efficiency, but excess reagent can lead to over-chlorination . Typical yields for analogous syntheses range from 75% to 85% .

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for synthesizing complex heterocycles. Its pyrrolidine moiety is amenable to further functionalization, enabling the creation of libraries for high-throughput screening.

Material Science

Pyridine derivatives are explored as ligands in catalytic systems. The hydrochloride form could stabilize metal complexes in oxidation-reduction reactions.

Comparative Analysis with Analogous Compounds

| Compound | Target Receptor | IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine HCl | mGluR5 (predicted) | N/A | 25 (water) |

| MPEP hydrochloride | mGluR5 | 36 | 15 (water) |

The target compound’s pyrrolidine group may enhance binding affinity compared to MPEP’s phenylethynyl moiety, though empirical data are needed .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the pyrrolidine and pyridine substituents to optimize receptor selectivity.

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and therapeutic potential in models of neurological disorders.

-

Industrial Scale-Up: Develop cost-effective synthesis protocols for kilogram-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume